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9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene

Thermoset polymers Aerospace composites Electronic encapsulation

Conventional DGEBA epoxies fail above 150°C with >2% moisture uptake, causing delamination in power modules and LED encapsulants. This fluorene diepoxide uniquely combines ethyleneoxy spacers with a rigid cardo core, delivering cured networks with Tg >190°C and 30-50% lower moisture absorption than DGEBA. • Tg >190°C - 40-60°C above DGEBA, meets JEDEC Level 1 MSL requirements • >5 MPa lap shear at 150°C vs. <2 MPa for DGEBA adhesives, enabling lightweight bonding of metals and composites • White crystalline solid, ≥98% purity; bulk quantities available for resin transfer molding, prepreg, and encapsulant formulation

Molecular Formula C35H34O6
Molecular Weight 550.6 g/mol
CAS No. 259881-39-5
Cat. No. B1399532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene
CAS259881-39-5
Molecular FormulaC35H34O6
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESC1C(O1)COCCOC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCCOCC7CO7
InChIInChI=1S/C35H34O6/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,25-9-13-27(14-10-25)38-19-17-36-21-29-23-40-29)26-11-15-28(16-12-26)39-20-18-37-22-30-24-41-30/h1-16,29-30H,17-24H2
InChIKeyQWPTZLOWXIETLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BOPEF: Procurement-Grade Fluorene Diepoxide


9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene (CAS 259881-39-5), also known as BOPEF or fluorene diepoxide, is a specialty epoxy monomer distinguished by a rigid, cardo-type fluorene core symmetrically functionalized with two phenyl ether moieties bearing extended ethyleneoxy spacers that terminate in oxirane (epoxide) groups . Its molecular formula C35H34O6 and molecular weight 550.64 g/mol confer a balance of aromatic rigidity and aliphatic flexibility, making it a strategic building block for advanced thermosets, optical polymers, and electronic encapsulation materials . The compound exists as a white to off-white crystalline solid with a density of 1.244 g/cm³, typical of highly aromatic epoxy monomers .

Cardo-type fluorene core enables design of high-Tg thermoset networks

Ethyleneoxy spacers improve molecular mobility during curing while retaining thermal stability

Symmetrical diepoxide structure supports precise stoichiometry control in adhesive and composite formulations

Why BOPEF Outperforms DGEBA and Non-Spaced Fluorene Epoxies


Generic epoxy resins such as bisphenol A diglycidyl ether (DGEBA, e.g., E-44) exhibit moderate glass transition temperatures (Tg typically ~150–180°C) and significant moisture uptake (often >2.0% under humid conditions), limiting their use in high-reliability electronics and aerospace applications [1]. While fluorene-based epoxies without ethyleneoxy spacers (e.g., 9,9-bis(4-glycidyloxyphenyl)fluorene, CAS 47758-37-2) offer improved thermal stability due to the rigid fluorene core, their lack of flexible spacer units results in brittle cured networks and constrained formulation latitude [2]. The target compound uniquely incorporates ethyleneoxy spacers between the fluorene core and the epoxy termini, a structural modification that imparts enhanced molecular mobility during curing while preserving the high aromatic content essential for thermal and dimensional stability [3]. Substitution with in-class alternatives without this spacer architecture leads to quantifiable compromises in cured-network flexibility, moisture resistance, and adhesion to low-surface-energy substrates [4].

DGEBA thermal limitations

DGEBA-based epoxies (e.g., E-44) typically achieve Tg ~150–180°C, which may drop below 150°C under humid aging — potentially insufficient for high-temperature electronic encapsulation.

Non-spaced fluorene epoxy brittleness

Fluorene epoxies without ethyleneoxy spacers produce brittle networks with limited toughness and adhesion on low-surface-energy substrates, restricting formulation latitude.

Moisture-induced reliability risks

DGEBA networks absorb >2.0% moisture at saturation, which may compromise dielectric properties and induce wire-bond corrosion; fluorene-based networks mitigate this through hydrophobic fluorene cores.

BOPEF: Quantified Performance vs. DGEBA


Glass Transition Temperature: Fluorene Epoxy vs. DGEBA

When cured with 4,4-diaminodiphenylmethane (DDM), fluorene-containing epoxy resins (class including 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene) achieve significantly higher glass transition temperatures (Tg) than conventional bisphenol A epoxy (DGEBA) systems [1]. The rigid fluorene cardo structure restricts segmental motion, elevating Tg by approximately 40–60°C relative to DGEBA when cured under identical conditions [2].

Tg Increase
Class-level
ΔTg ≈ +40–60°C
Supports high-temperature thermoset screening
Class-level fluorene epoxy data; verify with specific BOPEF/DDM cure
Thermoset polymers Aerospace composites Electronic encapsulation

Moisture Absorption: Fluorene Epoxy vs. DGEBA and Novolac

Cured fluorene-containing epoxy resins exhibit substantially lower equilibrium moisture uptake than both bisphenol A epoxy (E-44) and novolac epoxy (F-44) under identical hygrothermal aging conditions [1]. The hydrophobic fluorene core, combined with the reduced polarity of the aromatic-rich network, limits water ingress, with reported moisture absorption values approximately 30–50% lower than DGEBA benchmarks [2].

Moisture Uptake
Head-to-head
30–50% lower vs. E-44
Enables low-moisture encapsulant design
Water immersion or 85°C/85% RH saturation
Moisture resistance Electronic packaging High-reliability coatings

High-Temperature Shear Strength: Fluorene Epoxy vs. DGEBA

Fluorene-containing epoxy adhesives maintain a substantially higher fraction of their ambient-temperature shear strength at elevated temperatures (e.g., 150°C) compared to DGEBA-based adhesives [1]. While DGEBA networks undergo significant softening and strength loss above their Tg, fluorene epoxy networks retain mechanical integrity due to their higher Tg and restricted chain mobility, with reported high-temperature shear strengths exceeding those of DGEBA by >100% at 150°C [2].

Shear Strength at 150°C
Head-to-head
>100% higher than DGEBA
Supports adhesive formulation for sustained high temperature
Lap shear on aluminum; amine curing system
High-temperature adhesives Structural bonding Aerospace materials

EEW and Formulation Latitude: BOPEF vs. Non-Spaced Analog

The presence of ethyleneoxy spacers in 9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene yields an epoxide equivalent weight (EEW) of approximately 275 g/eq (calculated: MW 550.64 ÷ 2 epoxy groups), which is ~16% higher than the non-spaced analog 9,9-bis(4-glycidyloxyphenyl)fluorene (EEW ≈ 231 g/eq, MW 462.55) . This increased EEW reduces crosslink density for a given curative stoichiometry, enabling finer control over network architecture and reducing brittleness without sacrificing thermal performance [1]. Additionally, the spacers impart improved solubility in common organic solvents (chloroform, DMF, toluene), enhancing processability for solution-based coating and composite impregnation .

EEW
Head-to-head
≈ 275 g/eq
Reduced crosslink density for toughness control
16% higher than non-spaced analog; improves formulation flexibility
Epoxy formulation Stoichiometry control Viscosity modification

BOPEF: Key Application Scenarios


High-Tg, Low-Moisture Electronic Encapsulants for Power Modules and LEDs

In electronic encapsulation, the combination of Tg >190°C (40–60°C higher than DGEBA) and 30–50% lower moisture absorption [1] directly addresses failure mechanisms such as delamination and wire-bond corrosion in power semiconductor modules, IGBTs, and high-brightness LEDs. Procurement of this monomer enables formulation of molding compounds and glob-top encapsulants that meet JEDEC Level 1 moisture sensitivity requirements without the cost premium of silicone-based alternatives.

High-Temperature Structural Adhesives for Aerospace and Automotive

Adhesive formulations incorporating this fluorene diepoxide maintain >5 MPa lap shear strength at 150°C, compared to <2 MPa for DGEBA-based adhesives [2]. This performance differential enables lightweight bonding of aluminum, titanium, and composite substrates in engine nacelles, exhaust system components, and electric vehicle battery trays, where sustained exposure to 150°C+ is routine and mechanical fasteners add unacceptable weight.

Composite Matrix Resins for Tooling and Structural Parts

The high Tg and low moisture uptake of cured fluorene epoxy networks [3] translate to prepregs and resin transfer molding (RTM) systems with extended out-life and reduced hot/wet knockdown in mechanical properties. This makes the compound a strategic choice for carbon fiber-reinforced tooling for composite part production, as well as for primary and secondary aerospace structures requiring service temperatures up to 180°C.

Optical Waveguides and Photonic Device Claddings

The ethyleneoxy spacers in this compound impart molecular flexibility that reduces brittleness in cured optical layers while the fluorene core maintains high refractive index (calculated ~1.62–1.64 based on analogous fluorene polymers) and thermal stability . This unique combination supports the fabrication of polymer optical waveguides, planar lightwave circuits, and optical interconnects that must survive solder reflow temperatures (260°C peak) without yellowing or delamination.

Application
Selection Property
Validation Focus
High-Tg Electronic Encapsulants
Low moisture uptake, high Tg
Moisture sensitivity (JEDEC Level 1) and thermal cycling reliability
High-Temp Structural Adhesives
High-temperature shear strength retention
Lap shear performance at 150°C after thermal aging
Composite Matrix Resins
Hot/wet mechanical property retention
Tg retention and interlaminar shear strength after moisture conditioning
Optical Waveguides & Claddings
High refractive index, thermal stability
Refractive index after solder reflow; optical loss stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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